2-Amino-1-(5-methylfuran-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(5-methylfuran-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-methylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(5-methylfuran-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one
- 2-Amino-1-(5-ethylfuran-3-yl)ethan-1-one
- 2-Amino-1-(5-methylfuran-2-yl)ethan-1-one
Uniqueness
2-Amino-1-(5-methylfuran-3-yl)ethan-1-one is unique due to its specific substitution pattern on the furan ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-amino-1-(5-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H9NO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3,8H2,1H3 |
InChI Key |
DZRMSCINWKMBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C(=O)CN |
Origin of Product |
United States |
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